molecular formula C6H4N2O3 B179673 4-Nitropicolinaldehyde CAS No. 108338-19-8

4-Nitropicolinaldehyde

Cat. No.: B179673
CAS No.: 108338-19-8
M. Wt: 152.11 g/mol
InChI Key: XWFNGAKFHUOJCQ-UHFFFAOYSA-N
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Description

4-Nitropicolinaldehyde, also known as 4-nitro-2-pyridinecarbaldehyde, is an organic compound with the molecular formula C6H4N2O3. It is a pale-yellow to yellow-brown liquid that is used in various chemical reactions and research applications. The compound is characterized by the presence of a nitro group (-NO2) and an aldehyde group (-CHO) attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitropicolinaldehyde can be synthesized through multiple synthetic routes. One common method involves the nitration of 2-picoline-N-oxide followed by oxidation and subsequent reactions. The steps are as follows:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration and oxidation processes, followed by purification steps to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Nitropicolinaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

  • Reduction of this compound yields 4-aminopicolinaldehyde.
  • Oxidation of the aldehyde group forms 4-nitropicolinic acid.
  • Substitution reactions produce various substituted pyridine derivatives.

Scientific Research Applications

4-Nitropicolinaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-nitropicolinaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function and activity. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

4-Nitropicolinaldehyde can be compared with other similar compounds, such as:

    4-Nitrobenzaldehyde: Similar in structure but with a benzene ring instead of a pyridine ring. It is used in similar chemical reactions and applications.

    4-Nitroacetophenone: Contains a nitro group and a ketone group attached to a benzene ring. It is used in organic synthesis and as a precursor for pharmaceuticals.

    4-Nitroaniline: Contains a nitro group and an amino group attached to a benzene ring. It is used in the production of dyes and pigments.

The uniqueness of this compound lies in its pyridine ring, which imparts different chemical reactivity and properties compared to benzene derivatives .

Properties

IUPAC Name

4-nitropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3/c9-4-5-3-6(8(10)11)1-2-7-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFNGAKFHUOJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561878
Record name 4-Nitropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108338-19-8
Record name 4-Nitropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To cooled solution of oxalyl chloride (0.533 g, 4.18 mmol) in DCM (2 mL) at −78° C. under nitrogen was added dimethyl sulfoxide (0.593 mL, 8.37 mmol) dropwise. After 30 minutes (4-nitro-pyridin-2-yl)-methanol (17)(0.129, 0.837 mmol) in DCM (2 mL) was added dropwise maintaining temperature at −78° C. After 2 hours the mixture was warmed to −55° C. Triethylamine (1.74 mL, 12.55 mmol) was then added and the mixture allowed to warm to room temperature over 2 hours. Brine (10 mL) was then added and the mixture extracted with DCM (4×10 mL). The combined organics were then dried over MgSO4 and concentrated in vacuo to an oil. The material was used directly without need for purification assuming quantitative conversion.
Quantity
0.533 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.593 mL
Type
reactant
Reaction Step Two
Quantity
0.837 mmol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
1.74 mL
Type
reactant
Reaction Step Four
Name
Brine
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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